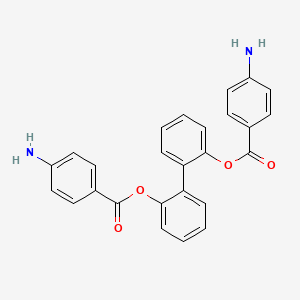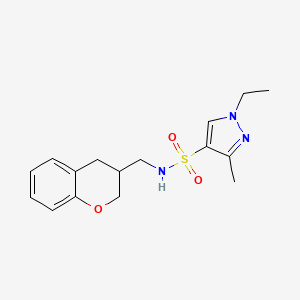
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide involves multi-step chemical reactions that typically start from basic aromatic or heterocyclic compounds. These processes may involve nucleophilic substitutions, condensation reactions, and the formation of amide bonds. The synthesis is characterized by its specificity to the isoxazole and benzodioxole moieties, aiming to achieve a high degree of purity and structural integrity (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
Molecular structure analysis reveals that N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide possesses a complex architecture, with a combination of aromatic and heteroaromatic rings. This structure is stabilized by intramolecular hydrogen bonds and exhibits significant planarity, contributing to its unique chemical properties. X-ray diffraction studies and density functional theory (DFT) calculations are commonly employed to elucidate the precise geometry and electronic structure of such molecules (Long, Qin, Wu, Zou, & Zhou, 2019).
Chemical Reactions and Properties
Chemical reactions involving N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide are influenced by its reactive functional groups, such as the amide linkage and the electron-rich isoxazole ring. These groups can undergo various chemical transformations, including nucleophilic attack, oxidation, and hydrolysis, leading to a wide range of derivatives with potential biological activities. The compound's reactivity is further modulated by the electron-donating and withdrawing effects of the substituents on the benzodioxole and isoxazole rings (Karrouchi, Brandán, Sert, El-marzouqi, Radi, Ferbinteanu, Faouzi, Garcia, & Ansar, 2020).
Physical Properties Analysis
The physical properties of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure, with the polar amide bond and aromatic systems contributing to its solubility in organic solvents and its crystalline form. The crystal structure, vital for understanding the material's stability and reactivity, is characterized by specific intermolecular interactions, including hydrogen bonding and π-π stacking (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Properties Analysis
The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide are defined by its functional groups. The amide linkage imparts stability and affects the compound's acidity and basicity. The presence of the benzodioxole and isoxazole rings contributes to its electron distribution, making it a candidate for various chemical reactions. These properties are pivotal in synthesizing derivatives with enhanced or targeted chemical functionalities (Dighe, Mahajan, Maste, & Bhat, 2012).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-13(9(2)20-16-8)14(17)15-6-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIMJAGJZKVRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)
![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)


![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)